molecular formula C12H19NO4 B13494687 rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13494687
M. Wt: 241.28 g/mol
InChI Key: NYBYFYVPVZGXKL-BGZDPUMWSA-N
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Description

“rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a bicyclic structure with multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization reactions: to form the bicyclic structure.

    Protection and deprotection steps: to introduce and remove protecting groups such as the tert-butoxycarbonyl (Boc) group.

    Chiral resolution: techniques to separate the racemic mixture into individual enantiomers.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Continuous flow chemistry: to improve reaction efficiency.

    Catalytic processes: to enhance selectivity and reduce waste.

    Automated synthesis: to streamline production and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

“rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Cleavage of chemical bonds by the addition of water.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: and for substitution reactions.

    Acidic or basic conditions: for hydrolysis reactions.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example:

    Oxidation: may yield carboxylic acids or ketones.

    Reduction: may yield alcohols or amines.

    Substitution: may yield a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, “rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biology, this compound may be used as a probe to study biological processes or as a precursor for the synthesis of biologically active molecules. Its chiral centers make it useful for investigating enantioselective interactions with biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The bicyclic structure may impart specific biological activities, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” may include other bicyclic amino acids or derivatives with similar functional groups. Examples could be:

    Bicyclic amino acids: with different substituents.

    Boc-protected amino acids: with varying side chains.

    Chiral bicyclic compounds: used in stereochemical studies.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of a bicyclic structure, multiple chiral centers, and functional groups. This combination imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,3R,4S,5S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-6-7-5-8(9(7)10(14)15)13(6)11(16)17-12(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)/t6-,7-,8-,9+/m1/s1

InChI Key

NYBYFYVPVZGXKL-BGZDPUMWSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C[C@H]([C@H]2C(=O)O)N1C(=O)OC(C)(C)C

Canonical SMILES

CC1C2CC(C2C(=O)O)N1C(=O)OC(C)(C)C

Origin of Product

United States

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